

# Evaluating the Genotoxicity of 2-Octanone: A Comparative Guide

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## Compound of Interest

Compound Name: 2-Octanone

Cat. No.: B155638

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This guide provides a comprehensive evaluation of the genotoxicity of **2-octanone**, a commonly used fragrance and flavor ingredient. For a robust assessment, this document compares its genotoxic profile with those of structurally similar ketones, such as 2-heptanone, methyl ethyl ketone (MEK), and methyl isobutyl ketone (MIBK). The information presented herein is based on internationally recognized testing guidelines to assist in safety and risk assessment.

## Executive Summary

Based on available data, **2-octanone** is not considered to be genotoxic. This conclusion is supported by a bacterial reverse mutation assay conducted on **2-octanone** and further substantiated by a weight-of-evidence approach using data from its close structural analog, 2-heptanone. Standard genotoxicity tests, including the Ames test and in vitro chromosomal aberration assays, have shown negative results for 2-heptanone. Comparative analysis with alternative ketones, methyl ethyl ketone and methyl isobutyl ketone, reveals a similar non-genotoxic profile for these substances in a battery of standard assays.

## Comparative Genotoxicity Data

The following table summarizes the results of key genotoxicity assays for **2-octanone** (via its read-across analog 2-heptanone) and its alternatives.

Compound	CAS Number	Ames Test (OECD 471)	In Vitro Chromosomal Aberration (OECD 473)	In Vitro Micronucleus Test (OECD 487)	Other Genotoxicity Data
2-Octanone	111-13-7	Negative (up to 1000 $\mu$ g/plate ) <a href="#">[1]</a>	Data not available	Data not available	Considered non-genotoxic based on read-across to 2-heptanone <a href="#">[1]</a> .
2-Heptanone	110-43-0	Negative (up to 5000 $\mu$ g/plate ) <a href="#">[1]</a>	Negative (up to 1200 $\mu$ g/mL) <a href="#">[1]</a>	Data not available	
Methyl Ethyl Ketone (MEK)	78-93-3	Negative <a href="#">[2]</a>	Negative <a href="#">[2]</a>	Negative (in vivo) <a href="#">[2]</a>	Not considered a reproductive or developmental toxicant <a href="#">[3]</a> .
Methyl Isobutyl Ketone (MIBK)	108-10-1	Negative <a href="#">[4]</a>	Negative <a href="#">[4]</a>	Negative (in vivo) <a href="#">[4]</a> <a href="#">[5]</a>	Equivocal in mouse lymphoma assay only at cytotoxic concentrations <a href="#">[5]</a> ; not considered to be genotoxic <a href="#">[6]</a> .

## Experimental Protocols

The genotoxicity of the evaluated compounds was assessed using standardized assays, primarily following the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These guidelines are internationally accepted and ensure the quality and reliability of the data.

## Bacterial Reverse Mutation Test (Ames Test) - OECD 471

The Ames test is a widely used method for detecting gene mutations.[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Principle: This assay utilizes several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The bacteria are exposed to the test substance, and a positive result is indicated by a significant increase in the number of "revertant" colonies that have regained the ability to grow on an amino acid-deficient medium. This reversion is caused by a mutation at the original mutation site or a suppressor mutation elsewhere in the genome.
- Methodology:
  - Strains: A minimum of five bacterial strains are typically used to detect different types of mutations (e.g., base-pair substitutions and frameshifts).
  - Metabolic Activation: The test is conducted both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism, as some substances only become mutagenic after being metabolized.[\[8\]](#)
  - Exposure: The bacterial strains are exposed to a range of concentrations of the test substance using either the plate incorporation or pre-incubation method.
  - Data Analysis: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies compared to the solvent control, and/or a reproducible and significant increase at one or more concentrations.

## In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[\[4\]](#)[\[10\]](#)

- Principle: Chromosomal aberrations are changes in the number or structure of chromosomes. This test evaluates the ability of a substance to induce such aberrations in cultured mammalian cells.
- Methodology:
  - Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[\[10\]](#)
  - Treatment: Cell cultures are exposed to at least three concentrations of the test substance for a defined period, both with and without metabolic activation (S9).
  - Harvest and Analysis: After treatment, the cells are treated with a substance that arrests them in metaphase. The chromosomes are then harvested, stained, and microscopically examined for structural aberrations.
  - Evaluation: A positive result is characterized by a statistically significant and concentration-dependent increase in the percentage of cells with chromosomal aberrations.[\[4\]](#)

## In Vitro Mammalian Cell Micronucleus Test - OECD 487

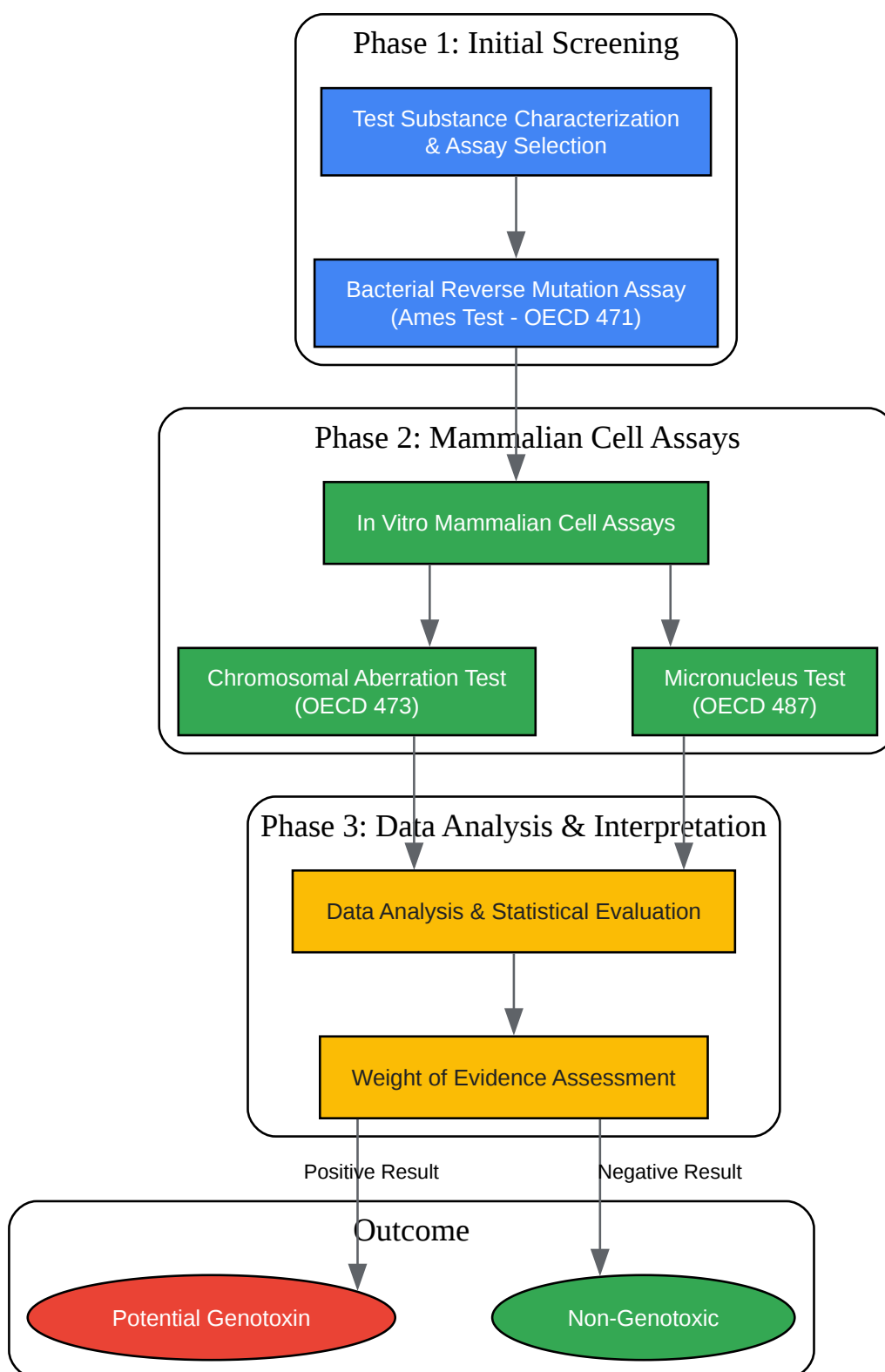
The micronucleus test is another method to assess chromosomal damage by detecting small, extranuclear bodies called micronuclei.[\[1\]](#)[\[5\]](#)

- Principle: Micronuclei are formed from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated cells indicates that the test substance has induced chromosomal damage (clastogenicity) or interfered with the cell division process (aneugenicity).
- Methodology:
  - Cell Cultures: Similar to the chromosomal aberration test, various mammalian cell lines or primary cultures can be used.[\[1\]](#)
  - Treatment: Cells are exposed to the test substance with and without metabolic activation. To identify cells that have completed division, a cytokinesis blocker like cytochalasin B is often used, resulting in binucleated cells where micronuclei are easily scored.

- Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 binucleated cells per concentration.
- Interpretation: A substance is considered positive if it induces a statistically significant and concentration-related increase in the frequency of micronucleated cells.

## Genotoxicity Assessment Workflow

The following diagram illustrates a typical workflow for in vitro genotoxicity assessment, beginning with the selection of appropriate tests and culminating in the interpretation of the results for hazard identification.



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Caption: Workflow for in vitro genotoxicity assessment.

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